molecular formula C6H7BrN2O B2508455 5-bromo-1-ethyl-1H-pyrimidin-2-one CAS No. 17758-32-6

5-bromo-1-ethyl-1H-pyrimidin-2-one

Cat. No.: B2508455
CAS No.: 17758-32-6
M. Wt: 203.039
InChI Key: GOZRZZYAKNHTBO-UHFFFAOYSA-N
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Description

5-Bromo-1-ethyl-1H-pyrimidin-2-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their wide range of biological activities. The presence of a bromine atom at the 5-position and an ethyl group at the 1-position of the pyrimidin-2-one ring makes this compound unique and potentially useful in various scientific and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-ethyl-1H-pyrimidin-2-one can be achieved through several synthetic routes. One common method involves the bromination of 1-ethyl-1H-pyrimidin-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-ethyl-1H-pyrimidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents (e.g., DMF, DMSO) under mild heating.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

    Substitution Products: Various substituted pyrimidin-2-one derivatives depending on the nucleophile used.

    Oxidation Products: N-oxides of this compound.

    Reduction Products: Dehalogenated pyrimidin-2-one derivatives.

Scientific Research Applications

5-Bromo-1-ethyl-1H-pyrimidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-methyl-1H-pyrimidin-2-one: Similar structure with a methyl group instead of an ethyl group.

    5-Chloro-1-ethyl-1H-pyrimidin-2-one: Chlorine atom at the 5-position instead of bromine.

    1-Ethyl-1H-pyrimidin-2-one: Lacks the bromine atom at the 5-position.

Uniqueness

5-Bromo-1-ethyl-1H-pyrimidin-2-one is unique due to the presence of both the bromine atom and the ethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery.

Properties

IUPAC Name

5-bromo-1-ethylpyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-2-9-4-5(7)3-8-6(9)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZRZZYAKNHTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=NC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

With cooling with ice, potassium carbonate (13.2 g, 95.7 mmol) and ethyl iodide (2.84 mL, 35.6 mmol) were added to a dimethyl sulfoxide (130 mL) solution of 5-bromo-2-hydroxypyrimidine hydrobromide (7.0 g, 27.3 mmol), and stirred at 15° C. for 16 hours. Water was added to the reaction mixture, and extracted three times with ethyl acetate. The organic layer was washed with saturated brine, dried with anhydrous sodium sulfate and then concentrated under reduced pressure. The organic layer was washed with saturated brine, dried with anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified through silica gel column chromatography (C-300, hexane/ethyl acetate=1/1) to obtain the entitled compound (3.34 g, 60%) as a colorless solid.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
2.84 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
60%

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